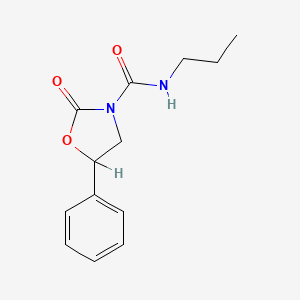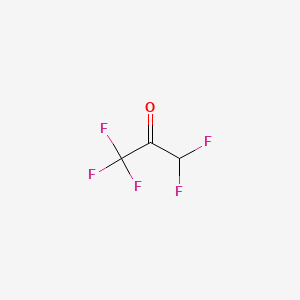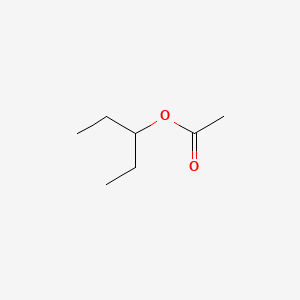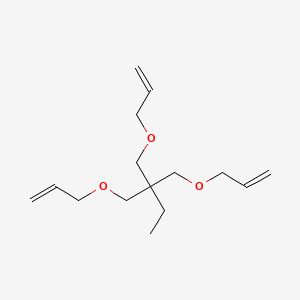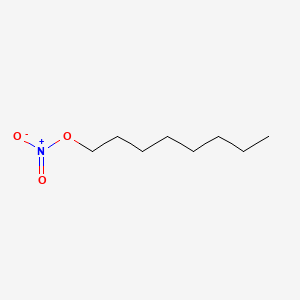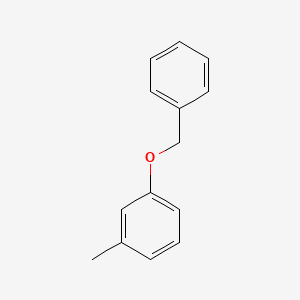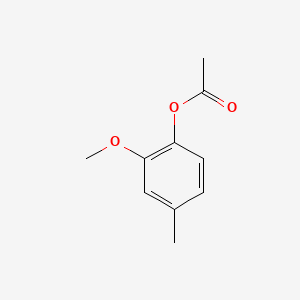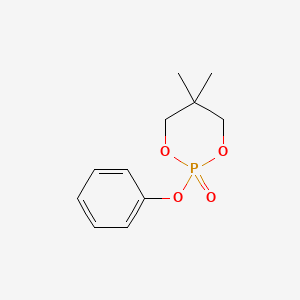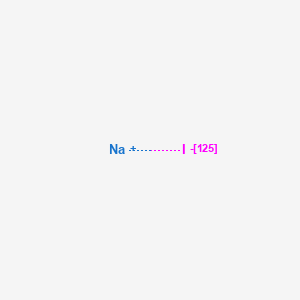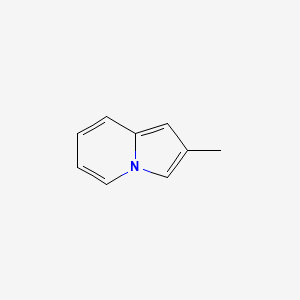
2-Methylindolizine
Overview
Description
2-Methylindolizine, also known as 2-Me-Indolizine, is a heterocyclic compound belonging to the class of indolizines. It is a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms. The molecular formula is C9H9N .
Synthesis Analysis
The synthesis of indolizines, including this compound, has been a topic of research for many years. Recent advances have revealed new strategies for their synthesis, such as radical cyclization/cross-coupling . Another method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts .
Molecular Structure Analysis
Indolizine is a nitrogen-containing heterocycle that serves as a precursor for widespread indolizidine alkaloids . It is one of the five isomers of indole and consists of a pyrrole-type five-membered ring and a pyridine-type six-membered ring .
Chemical Reactions Analysis
Indolizine derivatives have been synthesized through various chemical reactions. For instance, the synthesis of indolizines by reactions of 2-methylpyridine and its derivatives with acetic anhydride (Scholtz’s reaction) has been reported . Moreover, the radical reaction of 2-iodoindolizines, such as dehalogenation in the presence of the AIBN/n-Bu3SnH system, has also been possible, providing 1,3-disubstituted indolizines in excellent yields .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H9N, with an average mass of 131.174 Da and a monoisotopic mass of 131.073502 Da .
Scientific Research Applications
Pharmacological Potential
2-Methylindolizine and its derivatives exhibit significant pharmacological activities. Studies have shown these compounds to possess anti-acetylcholine, anti-histamine, and central nervous system (CNS) depressant activities. For instance, 1-(2-aminoethyl)-2-methylindolizine and some of its N-alkyl derivatives have been synthesized and evaluated for these properties (Cingolani, Claudi, & Venturi, 1988). Similarly, derivatives like 3-(2-aminoethyl)-2-methylindolizine have shown anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities (Antonini, Claudi, Gulini, Micossi, & Venturi, 1977).
Larvicidal Properties
The larvicidal properties of this compound derivatives against Anopheles arabiensis, a malaria vector, have been explored. Novel ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized and demonstrated effective larvicidal activities, suggesting their potential in malaria control (Chandrashekharappa et al., 2018).
Anti-Tuberculosis Potential
Indolizine-based drugs have shown inhibitory action towards Mycobacterium tuberculosis, the causative agent of tuberculosis. Structural analysis of these compounds, such as methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, has revealed the importance of certain molecular interactions in their efficacy against tuberculosis (Hasija et al., 2020).
Neuroprotective Actions
Methylene blue, a derivative of phenothiazine, which is structurally related to indolizines, has shown neuroprotective actions. It functions as an alternative mitochondrial electron transfer carrier, enhancing cellular oxygenconsumption and providing protection against various neurotoxicities. This suggests potential neuroprotective applications for similar structures, including this compound derivatives (Poteet et al., 2012).
Chemical Synthesis and Modifications
This compound is also significant in the field of chemical synthesis. Its modifications, such as acylation, have been studied, providing insights into the ambiphilic reactivities and potential for creating novel derivatives with various functionalities (Bobrovskii, Lushnikov, & Bundel', 1989). The synthesis of hydroxymethyl- and aminomethyl-indolizines expands the range of potential applications in medicinal chemistry and material science (Jones & Stanyer, 1969).
Photouncaging Applications
Indolizine derivatives have been used in photouncaging, a technique where a substance is released upon light exposure. For instance, the irradiation of red light on certain indolizine compounds has led to the release of alcohols or carboxylic acids, a method applicable for delivering functional molecules like anticancer drugs (Watanabe et al., 2020).
Mechanism of Action
While the specific mechanism of action for 2-Methylindolizine is not mentioned in the retrieved papers, indolizine derivatives are known to exhibit a variety of potential biological activities . The similarity between the indole and indolizine nuclei has led to speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .
Safety and Hazards
Future Directions
Given the biological potential of indolizine derivatives, future research could focus on exploring their diverse biological properties and developing new synthetic methods . The desire to achieve substitution patterns which were hard to build has sparked the discovery of completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .
properties
IUPAC Name |
2-methylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAZBSVPMQJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342521 | |
| Record name | 2-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
768-18-3 | |
| Record name | 2-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure and formula of 2-methylindolizine?
A1: this compound is a bicyclic heterocyclic compound with a molecular formula of C9H9N. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 2-position of the indolizine nucleus. []
Q2: How reactive is the 3-position of this compound?
A2: Research indicates that the 3-position of this compound is particularly susceptible to electrophilic attack. This reactivity has been exploited for various synthetic transformations, including acylation reactions. []
Q3: Can this compound be nitrated? If so, where does the nitro group attach?
A3: Yes, studies have shown that this compound can be selectively nitrated at the 3-position using acetic anhydride and nitric acid. This finding highlights the unique reactivity of this position within the indolizine framework. []
Q4: How do picryl azide and tosyl azide react with this compound?
A4: Both picryl azide and tosyl azide react with this compound to form 3,3′-azobisindolizines. This reaction further demonstrates the high reactivity of the 3-position towards electrophilic attack. []
Q5: Can the acetyl group be removed from 3-acetyl-2-methylindolizine?
A5: Yes, using sodium borohydride in ethanol, the acetyl group in 3-acetyl-2-methylindolizine can be cleaved, leading to the formation of this compound. This reaction proceeds through a 3-carbinol intermediate, highlighting the importance of C3 protonation in this process. []
Q6: Are there any known applications of this compound derivatives in medicinal chemistry?
A7: Yes, researchers have explored the synthesis and biological activity of various this compound derivatives. For instance, compounds containing aminoethyl and aminopropyl side chains attached to the indolizine core have shown promising anti-5-hydroxytryptamine, antihistamine, and antiacetylcholine activities. [, , , , ]
Q7: Can this compound derivatives be used as fluorescent probes?
A8: Research suggests potential applications of this compound derivatives in fluorescence-based detection. For instance, ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate has been identified as a selective fluorescent derivatization reagent for primary and secondary amines. This reagent reacts with amines to generate fluorescent products, enabling their sensitive detection and separation using chromatographic techniques. []
Q8: Have any computational studies been conducted on this compound?
A9: Yes, computational methods have been employed to investigate the potential of this compound derivatives as drug candidates. One study utilized network pharmacology and molecular docking simulations to identify a potential Fibroblast Growth Factor Receptor (FGFR) inhibitor based on its structural similarity to the native ligand of the ST2 receptor (also known as Interleukin-1 Receptor-Like 1), which is involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). []
Q9: What types of reactions can introduce sulfur-containing groups onto the this compound core?
A10: Research indicates that both alkylthiolation and arylthiolation reactions can be used to introduce alkylthio and arylthio groups, respectively, onto the this compound core. These reactions provide a way to further diversify the structure and potentially modulate the biological activity of this compound derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

